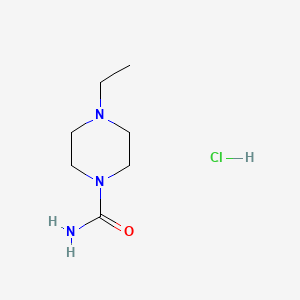

4-Ethylpiperazine-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-ethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-2-9-3-5-10(6-4-9)7(8)11;/h2-6H2,1H3,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKXWMVMGXCKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Using Piperazine Derivatives

One reported scalable method for related piperazine carboxamide hydrochlorides involves reacting piperazine derivatives with activated carboxyl compounds in the presence of catalysts under reflux or autoclave conditions.

Example from Related Piperazine Carboxamide Synthesis :

In the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, compound 4 (a carboxyl derivative) was reacted with piperazine in 1,4-dioxane solvent using 1-methylpyrrolidine as a catalyst. The reaction was refluxed for 24 hours or conducted in an autoclave at 160 °C under 1 MPa pressure for 6 hours. The crude product was purified by column chromatography and then converted to hydrochloride salt by treatment with 36% hydrochloric acid, yielding the hydrochloride salt with high purity (up to 94% yield).Adaptation for this compound :

By analogy, 4-ethylpiperazine can be reacted with an appropriate carboxylating agent (e.g., an activated carbamoyl chloride or an isocyanate derivative) under similar conditions, with catalyst and solvent optimization to achieve high yield and purity.

Use of Protected Piperazine Intermediates

Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to improve selectivity and yield in piperazine functionalization.

Boc-Protected Piperazine Route :

N-Boc-piperazine derivatives are reacted with carboxylating agents or acid chlorides under controlled conditions. After formation of the protected carboxamide intermediate, deprotection is achieved by acid treatment (e.g., hydrochloric acid) to yield the free amide hydrochloride salt.Advantages :

This method allows for better control over regioselectivity and reduces side reactions. It also facilitates purification steps.Reported Yields :

In related syntheses, yields of Boc-protected intermediates ranged from 17% to 50%, with subsequent conversion to hydrochloride salts yielding up to 91%.

Catalysts and Reaction Conditions

Catalysts :

1-Methylpyrrolidine has been used effectively as a catalyst in amidation reactions involving piperazine derivatives.Solvents :

1,4-Dioxane is a common solvent choice due to its ability to dissolve both reactants and facilitate the reaction under reflux or autoclave conditions.Temperature and Pressure :

Reactions are typically performed under reflux (~100 °C) or in autoclaves at elevated temperatures (up to 160 °C) and pressures (~1 MPa) to accelerate reaction rates and improve yields.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method 1: Reflux Amidation | Method 2: Autoclave Amidation | Method 3: Boc-Protected Route |

|---|---|---|---|

| Starting Material | 4-Ethylpiperazine + Activated Carboxyl | 4-Ethylpiperazine + Activated Carboxyl | N-Boc-4-Ethylpiperazine + Carboxylating Agent |

| Catalyst | 1-Methylpyrrolidine | 1-Methylpyrrolidine | 1-Methylpyrrolidine |

| Solvent | 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane |

| Temperature | Reflux (~100 °C) | 160 °C | Reflux or Autoclave |

| Pressure | Atmospheric | 1 MPa | Atmospheric or Autoclave |

| Reaction Time | 24 hours | 6 hours | 6 hours |

| Purification | Column Chromatography (Ethyl acetate/Methanol) | Column Chromatography | Column Chromatography + Acid Deprotection |

| Yield (Hydrochloride Salt) | ~38-50% (crude), 90%+ (final salt) | Up to 93% | ~17% (intermediate), 91% (final salt) |

| Melting Point (Hydrochloride) | ~197 °C | ~197 °C | ~197 °C |

Research Findings and Observations

- The use of an autoclave significantly reduces reaction time and improves yield compared to reflux methods.

- Catalyst choice and solvent are critical for optimizing the reaction; 1-methylpyrrolidine and 1,4-dioxane have proven effective.

- Conversion to the hydrochloride salt typically involves treatment with concentrated hydrochloric acid (36%), which precipitates the product for easy isolation and drying.

- Protecting group strategies (e.g., Boc protection) can improve regioselectivity but may reduce overall yield due to additional steps.

- Purification by column chromatography is standard to achieve high purity, with solvent systems such as ethyl acetate/methanol or dichloromethane/methanol being effective.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-1-carboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Production of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Ethylpiperazine-1-carboxamide hydrochloride has been investigated for its potential therapeutic uses. It is often utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and pain management.

- Neuropharmacology : Research indicates that derivatives of piperazine compounds exhibit activity against neurodegenerative diseases. For example, compounds derived from 4-ethylpiperazine have shown promise in modulating neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety disorders .

- Analgesic Properties : Some studies have focused on the analgesic properties of piperazine derivatives. The compound has been explored for its efficacy in pain relief, potentially providing new avenues for pain management therapies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules.

- Reagent in Chemical Reactions : The compound is frequently employed as a reagent in various chemical reactions, including amide bond formation and cyclization processes. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing diverse chemical entities .

- Synthesis of Bioactive Compounds : The compound acts as a precursor for synthesizing bioactive compounds that exhibit antibacterial and antifungal activities. The structural modifications of 4-ethylpiperazine derivatives have led to the development of new antimicrobial agents .

Biochemical Applications

This compound is also utilized in biochemical research.

- Buffering Agent : In laboratory settings, it can serve as a buffering agent in biochemical assays, helping to maintain pH stability during experiments involving enzymes and other sensitive biological materials .

- Cell Culture Applications : The compound's properties make it suitable for use in cell culture media, where it can influence cell growth and metabolism due to its involvement in cellular signaling pathways .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which 4-Ethylpiperazine-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Piperazine Ring Conformation : All analogs feature a chair conformation in the piperazine ring, as confirmed by X-ray crystallography. This conformation stabilizes the molecule through minimized steric strain .

- Hydrogen Bonding : In 4-Ethylpiperazine-1-carboxamide hydrochloride, N–H⋯O hydrogen bonds form chains along the [100] crystallographic direction, enhancing crystal packing stability. Methyl and chlorophenyl substituents in analogs introduce additional van der Waals interactions, affecting melting points and solubility .

Physicochemical and Functional Properties

Biological Activity

4-Ethylpiperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiviral and anticancer activities, supported by various studies and data tables.

Chemical Structure and Properties

This compound is a piperazine derivative, characterized by the presence of an ethyl group and a carboxamide functional group. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of piperazine, including 4-ethylpiperazine, exhibit notable antiviral properties. A study highlighted its effectiveness against HIV-1 integrase (IN), with 4-ethylpiperazine derivatives showing IC50 values of 18.5 μM and 26.2 μM for RNase H inhibition, demonstrating significant antiviral potential compared to related compounds .

Table 1: Antiviral Activity of 4-Ethylpiperazine Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| 4-Ethylpiperazine | HIV-1 IN | 18.5 |

| RNase H | 26.2 |

These findings suggest that the compound can be a lead candidate for developing antiviral agents targeting HIV.

Anticancer Activity

The anticancer potential of 4-ethylpiperazine derivatives has been explored in various contexts. A specific study reported that N-ethylpiperazine-based compounds exhibited broad-spectrum activity against human cancer cell lines, with growth inhibition ranging from -85.67% to -41.54% across different cell types .

Table 2: Anticancer Activity of N-Ethylpiperazine Derivatives

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Compound A | Various Cancer Lines | <10 |

| Compound B | MCF-7 | <50 |

The mechanism of action appears to involve apoptosis induction, as evidenced by DAPI staining showing nuclear condensation and altered gene expression profiles favoring pro-apoptotic pathways .

Mechanistic Insights

The biological activities of 4-ethylpiperazine are attributed to its ability to interact with various molecular targets. For instance, studies have shown that the compound can act as a molecular glue that enhances the binding affinity between FKBP12 and other proteins, suggesting a role in modulating protein-protein interactions .

Case Studies

Several case studies have investigated the pharmacological potential of piperazine derivatives:

- HIV Inhibition : A study demonstrated that specific derivatives could inhibit HIV replication effectively while maintaining low cytotoxicity in HeLa-CD4-LTR-β-gal cells, indicating a promising therapeutic window for further development .

- Cancer Cell Line Studies : In vitro assays revealed that compounds derived from 4-ethylpiperazine significantly reduced cell viability in multiple cancer cell lines, suggesting broad applicability in oncology .

Q & A

What are the optimal synthetic routes for 4-ethylpiperazine-1-carboxamide hydrochloride, and how can reaction conditions be systematically optimized?

Basic Research Question

A multi-step synthesis is typically required, involving carboxamide formation followed by ethylpiperazine functionalization. Common reagents include ethyl chloroformate for carboxamide coupling and ethylamine derivatives for piperazine substitution . Key steps:

- Temperature control : Maintain 0–5°C during carboxamide coupling to minimize side reactions.

- Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent oxidation .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

How can researchers resolve structural ambiguities in this compound derivatives using spectroscopic methods?

Advanced Research Question

Contradictions in spectral data (e.g., NMR splitting patterns) often arise from rotational isomerism or proton exchange. Methodological steps:

Nuclear Magnetic Resonance (NMR) : Perform variable-temperature NMR to identify dynamic processes. For example, broadening of piperazine proton signals at elevated temperatures indicates conformational flexibility .

Mass Spectrometry (MS) : Use high-resolution MS to distinguish between isobaric species (e.g., differentiating ethyl vs. propyl substituents) .

X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks, as demonstrated in related piperazine-carboxamide structures .

What strategies are recommended for reconciling contradictory biological activity data in pharmacological studies of this compound?

Advanced Research Question

Discrepancies in bioassay results (e.g., variable IC50 values) may stem from assay conditions or impurities. Mitigation steps:

Purity validation : Use HPLC (>98% purity) and elemental analysis to exclude batch-to-batch variability .

Assay standardization : Control pH (7.4 for physiological relevance), temperature (37°C), and solvent concentration (DMSO <0.1% v/v) .

Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., reference inhibitors) to validate target specificity .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

Stability is critical for reproducibility. Follow ICH guidelines:

- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, monitoring via TLC or HPLC .

- Photostability : Expose samples to UV-vis light (ICH Q1B) and quantify degradation products (e.g., N-oxide formation) .

- Solution stability : Test in buffered solutions (pH 1.2–7.4) to simulate physiological environments .

What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

Use in silico tools to prioritize in vivo testing:

ADMET prediction : Software like SwissADME to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions .

Molecular docking : AutoDock Vina for binding affinity analysis against targets (e.g., GPCRs common to piperazine derivatives) .

QSAR models : Train models on piperazine-carboxamide datasets to predict toxicity (e.g., hERG channel inhibition) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Refer to safety data sheets (SDS) and implement:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

How can researchers differentiate between piperazine ring conformations (chair vs. boat) in crystallographic studies?

Advanced Research Question

X-ray diffraction is definitive:

- Torsion angles : Chair conformations show alternating torsion angles (±55–65°), while boat forms exhibit angles near 0° or 180° .

- Hydrogen bonding : Chair conformers often stabilize via intramolecular N–H⋯O bonds, as seen in N-(4-chlorophenyl)piperazine analogs .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Basic Research Question

Impurity profiling ensures compliance with ICH Q3A/B:

- HPLC-DAD/UV : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) .

- LC-MS : Identify unknown impurities via fragmentation patterns (e.g., loss of ethyl groups, m/z 28) .

How do researchers address low yields in the final coupling step of 4-ethylpiperazine-1-carboxamide synthesis?

Advanced Research Question

Troubleshooting steps:

Activation reagents : Switch from EDC/HOBt to HATU for better carboxamide coupling efficiency .

Solvent optimization : Replace DCM with THF to enhance nucleophilicity of the piperazine nitrogen .

Temperature : Increase reaction temperature to 50°C to overcome kinetic barriers .

What in vitro models are suitable for preliminary neuropharmacological testing of this compound?

Advanced Research Question

Prioritize cell-based assays:

- Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine (D2) receptors .

- Functional assays : cAMP modulation in HEK293 cells transfected with target GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.